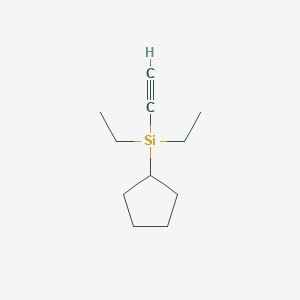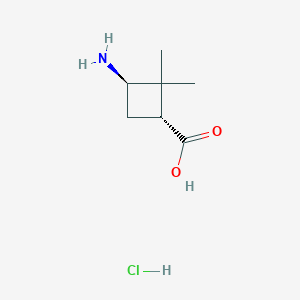
trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride typically involves the reaction of a chlorinated alkane with cyclobutene to form trans-3-Amino-2,2-dimethylcyclobutane. This intermediate is then subjected to acidification and salification reactions to yield the hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of specialized chemicals.
Wirkmechanismus
The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- cis-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
- 3-Amino-2,2-dimethylcyclopropane-carboxylic acid hydrochloride
- 3-Amino-2,2-dimethylcyclopentane-carboxylic acid hydrochloride
Uniqueness: The trans configuration of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride imparts unique steric and electronic properties compared to its cis isomer and other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
HMDTZGADNNOTKS-UYXJWNHNSA-N |
Isomerische SMILES |
CC1([C@@H](C[C@H]1N)C(=O)O)C.Cl |
Kanonische SMILES |
CC1(C(CC1N)C(=O)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)

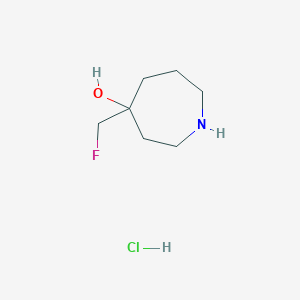
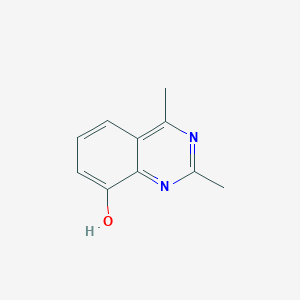


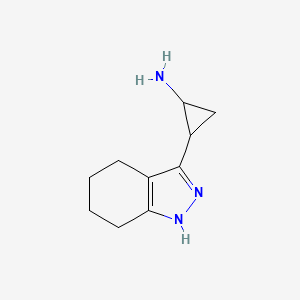
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)

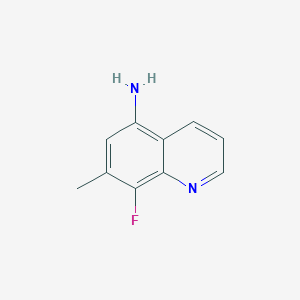
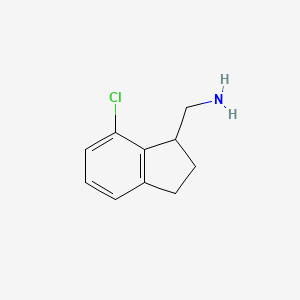
![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
